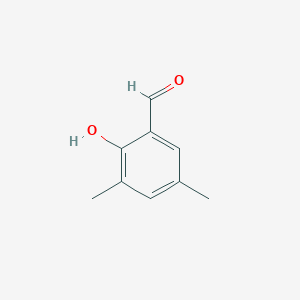

2-Hydroxy-3,5-dimethylbenzaldehyde

描述

Significance of Phenolic Aldehydes in Organic and Medicinal Chemistry

Phenolic aldehydes represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group. This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis and crucial components in the field of medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, which is a potent nucleophile. The aldehyde group, on the other hand, is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions.

In medicinal chemistry, phenolic aldehydes are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. taylorandfrancis.comacs.orgresearchgate.net Their ability to scavenge free radicals is a key aspect of their antioxidant capacity. researchgate.netjscholarpublishers.com Furthermore, these compounds serve as foundational scaffolds for the synthesis of more complex pharmaceutical agents. The natural occurrence of phenolic aldehydes, such as vanillin, in various plants underscores their biocompatibility and therapeutic potential. taylorandfrancis.com

Contextualization of 2-Hydroxy-3,5-dimethylbenzaldehyde within Aromatic Aldehyde Chemistry

Within the broader class of aromatic aldehydes, this compound distinguishes itself through the specific placement of its functional groups. The ortho-positioning of the hydroxyl group relative to the aldehyde facilitates intramolecular hydrogen bonding, influencing its physical and chemical properties. The presence of two methyl groups on the aromatic ring further modifies its electronic and steric characteristics. These methyl groups are electron-donating, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

The structural features of this compound make it an important precursor in the synthesis of Schiff bases and their metal complexes, which have shown promising applications in catalysis and as antimicrobial agents. nih.govscispace.comresearchgate.net Its ability to form stable complexes with various metal ions is a direct consequence of the coordinating capabilities of the hydroxyl and aldehyde functionalities.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 24623-61-8 |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Synthesis of this compound

Several classical methods for the formylation of phenols can be theoretically applied for the synthesis of this compound, starting from 3,5-dimethylphenol. These include:

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orggoogle.com While a classic method, it can sometimes suffer from moderate yields and the formation of by-products. The reaction proceeds via the generation of dichlorocarbene (B158193) as the electrophile. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, typically boric acid or glycerol (B35011). uni.edu This method is known for its simplicity and often provides better yields for specific phenolic substrates.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org This method is generally high-yielding and applicable to a wide range of substrates.

Research Findings and Applications

The primary research focus on this compound has been its utility as a precursor for the synthesis of Schiff bases and their subsequent metal complexes.

Schiff Base Formation and Metal Complexation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. This compound readily reacts with various primary amines to yield the corresponding Schiff base ligands. These ligands, possessing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. researchgate.netjmchemsci.comsbmu.ac.ir

The synthesis of metal complexes involving Schiff bases derived from this compound has been reported with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govsbmu.ac.ir These complexes are typically characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements to determine their structure and bonding.

Catalytic Applications

Metal complexes of Schiff bases derived from phenolic aldehydes have demonstrated significant catalytic activity in various organic transformations. scispace.comresearchgate.netmdpi.com These complexes can act as catalysts for oxidation, reduction, and hydrolysis reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction. While specific catalytic studies on complexes of this compound are not extensively documented, the general catalytic potential of this class of compounds is well-established.

Antimicrobial Activity

A significant area of investigation for Schiff bases and their metal complexes is their biological activity, particularly their antimicrobial properties. nih.govnih.govdaneshyari.comresearchgate.net Several studies have shown that Schiff bases derived from substituted hydroxybenzaldehydes exhibit inhibitory effects against various strains of bacteria and fungi. daneshyari.comresearchgate.net The biological activity is often enhanced upon chelation with a metal ion. The mechanism of action is thought to involve the disruption of the microbial cell wall or the inhibition of essential enzymatic processes within the microorganism. For instance, studies on Schiff bases derived from similar aldehydes have shown promising results against both Gram-positive and Gram-negative bacteria. daneshyari.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKMMAQDSAZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406385 | |

| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-61-8 | |

| Record name | 2-Hydroxy-3,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 2-Hydroxy-3,5-dimethylbenzaldehyde

Direct synthesis focuses on introducing the aldehyde group onto the 2,4-dimethylphenol (B51704) backbone in the correct position.

The Reimer-Tiemann reaction stands as a cornerstone for the ortho-formylation of phenols, providing a direct pathway to hydroxybenzaldehydes. wikipedia.orgbyjus.com This reaction typically involves treating a phenol (B47542) with chloroform (B151607) in a basic aqueous solution. byjus.com The process begins with the deprotonation of chloroform by a strong base, like sodium hydroxide (B78521), to generate a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com Simultaneously, the phenol is deprotonated to form a phenoxide, which is more nucleophilic. wikipedia.orgbyjus.com The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which hydrolyzes to yield the final ortho-hydroxybenzaldehyde. wikipedia.orgbyjus.com

For the synthesis of this compound, the starting material is 2,4-dimethylphenol. The reaction introduces the aldehyde group preferentially at the ortho position to the hydroxyl group. wikipedia.org The reaction is generally conducted in a two-phase system due to the low solubility of hydroxides in chloroform, often requiring phase-transfer catalysts or vigorous mixing to proceed efficiently. wikipedia.org

Table 1: Key Features of the Reimer-Tiemann Reaction for Phenol Formylation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | byjus.com |

| Starting Material | Phenol (e.g., 2,4-dimethylphenol) | learncbse.in |

| Reagents | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | byjus.com |

| Key Intermediate | Dichlorocarbene (:CCl₂) | wikipedia.org |

| Primary Product | Ortho-hydroxybenzaldehyde | wikipedia.orgbyjus.com |

| Reaction Conditions | Biphasic solvent system, often heated | wikipedia.org |

Selective oxidation offers an alternative route, typically starting from a precursor with a methyl group that can be converted to an aldehyde. A common strategy involves the oxidation of substituted cresols or toluenes. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) (mesitol) can yield hydroxy-dimethylbenzaldehydes. researchgate.net Various catalytic systems have been developed for this purpose, often employing transition metals like copper or iron. researchgate.net

One method describes the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde, an isomer of the target compound, using molecular oxygen with a copper(II) chloride-oxime or copper(II) chloride-amine catalyst in an alcohol solvent at room temperature. researchgate.net Another approach uses catalytic amounts of CuCl₂ with K₂CO₃ and H₂O₂ in isopropanol. researchgate.net While these methods target the para-methyl group, modifications in catalysts or starting materials are explored to achieve different regioselectivity. The oxidation of various benzaldehydes to their corresponding benzoic acids can also be achieved using dichromate in the presence of a phase transfer catalyst. chemijournal.com

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the source of the formyl carbon. wikipedia.orgchem-station.com This reaction is particularly effective for phenols and other electron-rich aromatic compounds, typically yielding ortho-hydroxyaldehydes. wikipedia.orgecu.edu The reaction is generally carried out by heating the phenol with hexamine in a medium like anhydrous glycerol (B35011) or acetic acid, followed by acid hydrolysis. wikipedia.orguni.edu

The proposed mechanism involves the formation of an iminium ion from the protonated hexamine. wikipedia.org This electrophile then attacks the electron-rich aromatic ring of the phenol. A subsequent intramolecular redox reaction converts the benzylic carbon to the aldehyde oxidation state, and the final product is liberated upon hydrolysis. wikipedia.org While the Duff reaction is a general method, it is often noted for having low to moderate yields. wikipedia.orgecu.edu Studies have been conducted on various substituted phenols, including dimethylphenols, to synthesize the corresponding salicylaldehydes. For example, the Duff reaction on 3,4-dimethylphenol (B119073) has been reported to yield 2-hydroxy-4,5-dimethylbenzaldehyde. uni.edu

Table 2: Comparison of Formylation Reactions for Phenols

| Reaction | Formylating Agent | Catalyst/Medium | Position of Formylation | Common Yields | Reference |

|---|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (NaOH, KOH) | Primarily ortho | Variable | wikipedia.orgbyjus.com |

| Duff Reaction | Hexamine | Glycerol/Boric Acid, Acetic Acid | Primarily ortho | Low to Moderate | wikipedia.orgecu.edu |

Preparation of Structurally Related Benzaldehyde (B42025) Precursors

The synthesis of a diverse range of substituted benzaldehydes is fundamental to organic chemistry, providing key building blocks for more complex molecules.

A variety of methods exist for the synthesis of benzaldehydes with different substitution patterns. One modern approach involves a two-step, one-pot procedure starting from Weinreb amides. acs.orgacs.org This method uses a reduction step followed by a palladium-catalyzed cross-coupling reaction with organometallic reagents to introduce various alkyl or aryl substituents. acs.orgacs.org For example, 2,5-dimethyl substituted Weinreb amide has been used to synthesize the corresponding aldehyde, albeit in low yield. acs.org

Other established methods include:

Oxidation of Methylarenes: Toluene derivatives can be oxidized to benzaldehydes. A patented method describes the indirect electrolytic oxidation of trimethylbenzenes (like 1,2,4-trimethylbenzene) to produce various isomers of dimethylbenzaldehyde using a manganese oxidation medium. google.com

From Benzal Halides: Substituted benzaldehydes can be efficiently prepared from the corresponding benzal halides through hydrolysis, a reaction that can be significantly accelerated by using aqueous dimethylamine. organic-chemistry.org

Williamson Ether Synthesis followed by other reactions: Hydroxybenzaldehydes can be synthesized by first preparing [(5-aryl-1,2-oxazol-3-yl)methoxy]benzaldehydes via the Williamson reaction. researchgate.net

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted benzaldehydes.

Transition Metal Catalysis: Palladium catalysts are instrumental in cross-coupling reactions, such as the one-pot synthesis from Weinreb amides, which allows for the formation of various alkyl- and aryl-substituted benzaldehydes. acs.orgacs.org Copper and iron halides have been shown to catalyze the selective oxidation of methylphenols to hydroxybenzaldehydes. researchgate.net Cobalt compounds are also used to catalyze the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehyde (B117250) derivatives. google.com

Phase Transfer Catalysis: This technique is useful in reactions involving reagents in immiscible phases. It has been employed in the Reimer-Tiemann reaction to improve yields by facilitating the interaction between the aqueous hydroxide and the organic chloroform phase. cqu.edu.cn Similarly, the oxidation of substituted benzaldehydes by dichromate is effectively carried out using quaternary onium salts as phase transfer catalysts. chemijournal.com

Lewis Acid Catalysis: A method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal, using anhydrous zinc chloride as a soft Lewis acid catalyst. kpfu.ru

Organocatalysis: Organic amines have been used as catalysts for the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) through a sequence of condensation, cycloaddition, and dehydrogenation. nih.gov

Table 3: Catalytic Approaches in Substituted Benzaldehyde Synthesis

| Catalytic System | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling | Synthesis from Weinreb amides | acs.orgacs.org |

| Copper/Iron Halides | Selective Oxidation | Oxidation of trimethylphenol | researchgate.net |

| Cobalt Compounds | Oxidation | Oxidation of p-cresol derivatives | google.com |

| Phase Transfer Catalysts | Formylation/Oxidation | Reimer-Tiemann reaction, Dichromate oxidation | chemijournal.comcqu.edu.cn |

| Zinc Chloride (Lewis Acid) | Debromomethoxylation | Synthesis from dibromomethylarenes | kpfu.ru |

| Organic Amines | Condensation/Dehydrogenation | Synthesis of p-methyl benzaldehyde from acetaldehyde | nih.gov |

Chemical Derivatization and Scaffold Construction

Schiff Base Formation

The condensation reaction between the aldehyde group of 2-hydroxy-3,5-dimethylbenzaldehyde and primary amines readily yields Schiff bases, also known as imines. These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and have been the subject of extensive research due to their interesting coordination properties and diverse applications.

Synthesis and Characterization of Iminophenol Ligands

The synthesis of iminophenol ligands derived from this compound is typically a straightforward one-pot reaction. nih.gov It involves the condensation of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid to facilitate the reaction. researchgate.net The general procedure involves refluxing an equimolar mixture of this compound and the desired amine in a solvent like ethanol (B145695). nih.gov The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The characterization of these iminophenol ligands is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: A key piece of evidence for Schiff base formation is the appearance of a characteristic absorption band for the C=N (azomethine) group, typically in the range of 1594-1616 cm⁻¹. sbmu.ac.ir The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the reaction's completion. The broad O-H stretching band of the phenolic group is usually retained. sbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in identifying the azomethine proton (CH=N), which typically appears as a singlet in the downfield region of the spectrum. The signals corresponding to the aromatic protons and the methyl groups of the benzaldehyde (B42025) moiety, as well as the protons of the amine residue, can also be assigned to confirm the structure.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, providing further confirmation of its identity.

Applications in Advanced Organic Synthesis

Schiff bases derived from this compound are not merely synthetic curiosities; they are valuable intermediates and ligands in advanced organic synthesis. Their utility stems from their ability to form stable metal complexes and their participation in various organic reactions. These Schiff bases and their metal complexes are recognized for their potential as antibacterial, antifungal, antitumor, and anticancer agents. sbmu.ac.ir

The imine nitrogen and the phenolic oxygen atoms can coordinate with a variety of metal ions to form stable chelate complexes. sbmu.ac.ir This chelating ability is a cornerstone of their application in:

Catalysis: Metal complexes of these Schiff bases have shown promise as catalysts in a range of organic transformations.

Material Science: The unique photophysical and electronic properties of some of these Schiff bases and their complexes make them interesting candidates for applications in materials science, including the development of sensors and nonlinear optical materials.

Biomimetic Chemistry: These compounds can serve as models for understanding the structure and function of metalloenzymes. sbmu.ac.ir

Hydrazone and Thiosemicarbazone Derivatives

Expanding the synthetic utility of this compound, its reaction with hydrazine (B178648) and its derivatives, such as thiosemicarbazide, leads to the formation of hydrazones and thiosemicarbazones, respectively. These classes of compounds are of significant interest due to their rich coordination chemistry and a wide spectrum of biological activities.

Methods of Synthesis

The synthesis of hydrazones and thiosemicarbazones from this compound follows a similar condensation principle to Schiff base formation.

Hydrazone Synthesis: The general method involves the reaction of this compound with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like methanol (B129727) or ethanol. chemicalbook.comoatext.com The reaction mixture is often refluxed for a period of time to ensure complete conversion. chemicalbook.comoatext.com In some cases, a catalytic amount of acid, such as acetic acid, can be added to accelerate the reaction. nih.gov The desired hydrazone derivative typically precipitates out of the solution upon cooling and can be purified by recrystallization. chemicalbook.com

Thiosemicarbazone Synthesis: Thiosemicarbazones are prepared by the condensation of this compound with thiosemicarbazide. nih.govnih.govnih.gov The reaction is commonly carried out in a protic solvent like ethanol, and the mixture is refluxed for several hours. nih.govnih.govnih.gov The product, a thiosemicarbazone, is generally a solid that can be isolated by filtration and purified by recrystallization. nih.gov

The following table provides a summary of the synthesis of a thiosemicarbazone derivative:

| Reactants | Solvent | Conditions | Product |

| 2-hydroxy-3-methoxybenzaldehyde (B140153) and hydrazinecarbothioamide | Ethanol | Reflux for 6 hours | (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone nih.gov |

Structural Modification for Enhanced Functionality

The functional properties of hydrazones and thiosemicarbazones derived from this compound can be fine-tuned through structural modifications. These modifications can be introduced either on the benzaldehyde ring or on the hydrazine/thiosemicarbazide moiety. For instance, the introduction of different substituents on the N-terminal nitrogen of the thiosemicarbazone can significantly influence its coordination behavior and biological activity. researchgate.net

These modifications can impact:

Chelating Ability: The introduction of additional donor atoms can enhance the chelating ability of the ligand, leading to the formation of more stable and structurally diverse metal complexes.

Electronic Properties: Altering the electronic nature of the substituents can modulate the electron density on the donor atoms, thereby influencing the properties of the resulting metal complexes.

Solubility: The introduction of specific functional groups can improve the solubility of the compounds in different solvents, which is crucial for their application in various assays and as catalysts.

Biological Activity: Structural modifications are a key strategy in the development of more potent and selective therapeutic agents.

Heterocyclic Annulation and Polycyclic Scaffold Generation

Beyond simple condensation reactions, this compound can participate in more complex transformations leading to the formation of heterocyclic and polycyclic systems. These reactions are of great importance in synthetic organic chemistry as they provide access to a wide range of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The presence of the ortho-hydroxy group in conjunction with the aldehyde functionality provides a reactive site for various cyclization reactions. These reactions often involve a multi-step sequence, starting with the formation of an intermediate that subsequently undergoes an intramolecular cyclization.

For example, the aldehyde can be a precursor for the synthesis of coumarin (B35378) derivatives. While a direct, high-yielding synthesis of a coumarin from this compound might not be the most common route, related formylation reactions of phenols are key steps in building the coumarin core. sciencemadness.org The principles of the Reimer-Tiemann and Duff formylation reactions, which introduce an aldehyde group ortho to a hydroxyl group, are relevant in this context. sciencemadness.org

Furthermore, the Schiff bases, hydrazones, and thiosemicarbazones derived from this compound can themselves serve as precursors for the synthesis of various heterocyclic compounds, such as thiazolidinones and other nitrogen and sulfur-containing heterocycles. researchgate.net

The generation of these complex scaffolds significantly expands the chemical space accessible from this simple starting material, highlighting the versatility of this compound as a building block in organic synthesis.

Synthesis of Dihydropyrimidinone Derivatives

One of the prominent applications of this compound is in the multicomponent Biginelli reaction to produce dihydropyrimidinone (DHPM) derivatives. nih.govjocpr.com This reaction typically involves the one-pot, acid-catalyzed condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. jocpr.comresearchgate.net

A specific derivative, ethyl 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized using this method. jmchemsci.com The reaction involves refluxing a mixture of this compound, ethyl acetoacetate, and urea. jmchemsci.com Research has shown that the reaction's yield is sensitive to pH, with optimal results often achieved under mildly acidic conditions (pH 5), which facilitates the formation of a crucial iminium ion intermediate. jmchemsci.com The use of various catalysts, including copper triflate and montmorillonite, has also been explored to improve reaction efficiency and yield under solvent-free conditions. researchgate.netnih.gov

Table 1: Synthesis of a Dihydropyrimidinone Derivative from this compound

| Reactants | Conditions | Product | Yield |

|---|

Formation of Benzimidazole (B57391) and Related Fused Systems

The aldehyde functionality of this compound is instrumental in the synthesis of benzimidazole scaffolds. The most common method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov This reaction typically proceeds via an oxidative cyclocondensation of a Schiff base intermediate, which is formed in situ from the aldehyde and the diamine. nih.gov

The reaction can be carried out in various solvents, with ethanol being a suitable choice, and is often facilitated by a catalyst. nih.gov A range of catalysts, including sodium hexafluoroaluminate (Na₃AlF₆), have been shown to be effective under mild conditions. nih.gov The general procedure involves stirring the o-phenylenediamine and this compound in the presence of the catalyst, leading to the formation of the corresponding 2-(2-hydroxy-3,5-dimethylphenyl)-1H-benzimidazole. nih.gov This method is valued for its high yields and straightforward workup. nih.gov

Table 2: General Synthesis of 2-Substituted Benzimidazoles

| Reactants | Catalyst | Conditions | Product |

|---|

Synthesis of Coumarins and Chromenone-Crown Ethers

The structure of this compound, being a derivative of salicylaldehyde (B1680747), makes it a suitable precursor for the synthesis of coumarins (also known as 2H-1-benzopyran-2-ones). nih.govmdpi.com Various synthetic strategies, including the Perkin reaction, Wittig reaction, and Knoevenagel condensation, are employed for this transformation. nih.govmdpi.com

The Knoevenagel condensation is a widely used method, involving the reaction of the salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate. mdpi.comresearchgate.net This reaction is typically catalyzed by a weak base like piperidine (B6355638) in a solvent such as ethanol. nih.govmdpi.com The reaction proceeds to form a substituted coumarin, which can then be a building block for more complex structures. rsc.org

These coumarin scaffolds can be further elaborated to create chromenone-crown ethers. For instance, dihydroxy-substituted chromenones can be reacted with polyglycol dihalides to form the macrocyclic crown ether ring. lookchem.comresearchgate.net This process demonstrates the utility of the initial coumarin synthesis in constructing complex host molecules for cation recognition. lookchem.comresearchgate.net

Table 3: Common Methods for Coumarin Synthesis from Salicylaldehydes

| Reaction Name | Reactants | Catalyst/Reagent | General Product |

|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound (e.g., diethyl malonate) | Piperidine, Acetic acid | Coumarin-3-carboxylate mdpi.com |

| Perkin Reaction | Salicylaldehyde derivative, Acetic anhydride | Sodium acetate | Coumarin researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing one-dimensional and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within 2-Hydroxy-3,5-dimethylbenzaldehyde can be established.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR provides foundational information about the chemical environment of individual protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aldehydic proton (-CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) is also expected to be a singlet, with its chemical shift being concentration and solvent dependent, often appearing in the δ 4-7 ppm range. The two aromatic protons will likely appear as distinct singlets or narrowly split doublets in the aromatic region (δ 6.5-8.0 ppm). The two methyl groups attached to the aromatic ring will each produce a singlet in the upfield region, typically around δ 2.2-2.5 ppm. For the closely related compound, 2-hydroxy-3-methylbenzaldehyde, the following proton NMR data has been reported in CDCl₃: a singlet for the hydroxyl proton at 11.25 ppm, a singlet for the aldehydic proton at 9.85 ppm, a multiplet for the aromatic protons between 7.36-7.38 ppm, a triplet for another aromatic proton at 6.91-6.90 ppm, and a singlet for the methyl group at 2.23 ppm researchgate.net.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, typically appearing around δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The carbons to which the methyl groups are attached will also have characteristic chemical shifts. The two methyl carbons will appear at the most upfield region of the spectrum, generally between δ 15-25 ppm. For the related compound 3,5-dimethylbenzaldehyde, the aldehydic carbon appears at 192.8 ppm, the aromatic carbons are observed at 138.8, 136.6, 136.2, and 127.6 ppm, and the methyl carbons are at 21.1 ppm rsc.org.

| Assignment | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |

|---|---|---|

| -CHO | ~9.9 | ~192 |

| -OH | Variable (e.g., ~11.0) | - |

| Ar-H4 | ~7.3 | ~130 |

| Ar-H6 | ~7.1 | ~128 |

| Ar-C1 | - | ~120 |

| Ar-C2 | - | ~158 |

| Ar-C3 | - | ~125 |

| Ar-C5 | - | ~138 |

| 3-CH₃ | ~2.3 | ~16 |

| 5-CH₃ | ~2.2 | ~21 |

Two-Dimensional (COSY, HMQC, HMBC) NMR Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In this compound, COSY is expected to show correlations between vicinal aromatic protons, if any coupling exists. However, given the substitution pattern, the aromatic protons may appear as singlets with no cross-peaks. The primary utility would be to confirm the absence of such couplings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). The HMQC/HSQC spectrum would show cross-peaks connecting the aldehydic proton to the aldehydic carbon, each aromatic proton to its respective aromatic carbon, and the protons of each methyl group to their corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The aldehydic proton showing correlations to the C1 and C2 aromatic carbons.

The aromatic protons showing correlations to neighboring aromatic carbons.

The methyl protons showing correlations to the aromatic carbons they are attached to (C3 and C5) as well as the adjacent aromatic carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present. A strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. The phenolic hydroxyl group (-OH) will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000-3100 | Weak-Medium |

| C-H stretch (aliphatic, -CH₃) | 2850-3000 | Medium |

| C=O stretch (aldehyde) | 1650-1700 | Strong, Sharp |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (phenolic) | 1200-1300 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the benzene (B151609) ring. The C=O stretching vibration will also be Raman active. The C-H stretching vibrations of the methyl groups and the aromatic ring will also be observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. A study on 2,4- and 2,5-dimethylbenzaldehydes identified several key vibrational frequencies, including those for the methyl and aldehyde groups, which are in good agreement with assignments for substituted toluenes and benzaldehydes ias.ac.in.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the benzene ring, the carbonyl group, and the hydroxyl group, all of which are chromophores, will influence the absorption maxima (λmax). The π → π* transitions, typically of higher energy, are expected to appear in the shorter wavelength region of the UV spectrum. The n → π* transition of the carbonyl group, which is of lower energy, is expected to appear at a longer wavelength, possibly extending into the visible region, and is often of lower intensity. For the related compound 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, experimental absorption maxima were observed at 280, 350, and 430 nm malayajournal.org. The exact λmax values for this compound would be influenced by the specific substitution pattern and the solvent used.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

While specific experimental UV-Vis absorption spectra for this compound are not extensively documented in dedicated studies, its characteristics can be inferred from the behavior of related salicylaldehyde (B1680747) derivatives. Compounds in this class typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group.

For analogous o-hydroxy Schiff bases, which share a similar chromophoric system, distinct absorption regions are often observed. The enol-imine form, corresponding to the phenol-aldehyde structure of this compound, typically shows absorption bands in the region of 300 nm to less than 400 nm. researchgate.net A secondary absorption band, often appearing above 400 nm in Schiff bases, is attributed to the keto-enamine tautomer. researchgate.net Given the strong intramolecular hydrogen bond stabilizing the phenol-aldehyde form in salicylaldehydes, the absorption spectrum of this compound is expected to be dominated by transitions characteristic of this tautomer. The precise absorption maxima (λmax) and molar absorptivity (ε) would be influenced by the solvent polarity and the electronic effects of the two methyl substituents on the benzene ring.

Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds

| Tautomeric Form | Expected Absorption Region (nm) | Corresponding Transition |

|---|---|---|

| Phenol-Aldehyde (Enol) | ~300 - 400 | π-π* |

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon common in molecules with an intramolecular hydrogen bond, such as salicylaldehyde derivatives. Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton from the hydroxyl group to the carbonyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry serves as a crucial tool for confirming the molecular weight of this compound and for elucidating its structure through characteristic fragmentation patterns. The nominal molecular weight of the compound is 150.17 g/mol . nih.govsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 150. The fragmentation of salicylaldehydes is well-understood and typically proceeds through several key pathways:

Loss of a hydrogen radical ([M-H]⁺): A very common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 149).

Loss of the formyl radical ([M-CHO]⁺): Cleavage of the aldehyde group yields a resonance-stabilized phenoxy-type ion (m/z 121).

Loss of carbon monoxide ([M-CO]): Following the initial loss of a hydrogen atom, the resulting ion can lose carbon monoxide, a characteristic fragmentation for aromatic aldehydes, leading to a fragment at m/z 121.

These expected fragmentation pathways provide a reliable fingerprint for confirming the identity of this compound in a sample.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₁₀O₂⁺˙ | 150 | Molecular Ion |

| [M-H]⁺ | C₉H₉O₂⁺ | 149 | Loss of a hydrogen radical from the aldehyde |

| [M-CHO]⁺ | C₈H₉O⁺ | 121 | Loss of the formyl radical |

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of closely related structures, such as 3,5-dichloro-2-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzaldehyde, provides a strong basis for predicting its crystallographic features. researchgate.net For example, 3,5-dichloro-2-hydroxybenzaldehyde crystallizes in the monoclinic space group P2₁/c. researchgate.net It is anticipated that this compound would also crystallize in a common centrosymmetric space group. The determination of its crystal structure would definitively establish bond lengths, bond angles, and the precise conformation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of strong intramolecular hydrogen bonding and weaker intermolecular forces. The primary and most dominant interaction is the intramolecular O—H···O hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. wikipedia.org This interaction locks the functional groups into a nearly planar six-membered ring system.

Conformational and Tautomeric Studies

The conformational landscape of this compound is dominated by the strong intramolecular hydrogen bond. This interaction severely restricts the rotation of the hydroxyl and aldehyde groups, resulting in a predominantly planar conformation of the salicylaldehyde core. wikipedia.org

In terms of tautomerism, salicylaldehyde and its derivatives exist almost exclusively in the phenol-aldehyde (enol-imine) form in the solid state and in solution. ias.ac.inarabjchem.org The alternative keto-enamine tautomer is significantly less stable. The stability of the phenol-aldehyde form is a direct consequence of the resonance-assisted hydrogen bond and the preservation of the aromaticity of the benzene ring. While the keto tautomer can be accessed in the excited state (as discussed in fluorescence), its contribution to the ground-state population is considered negligible. ias.ac.inrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| 3,5-dichloro-2-hydroxybenzaldehyde |

Coordination Chemistry and Metal Complexation

Ligand Design and Metal-Binding Affinity

The strategic design of ligands derived from 2-hydroxy-3,5-dimethylbenzaldehyde is a cornerstone of their application in coordination chemistry. The reactivity of the aldehyde group allows for its condensation with various amines to form Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions.

The synthesis of chelating ligands from this compound typically involves a condensation reaction between the aldehyde group of the benzaldehyde (B42025) derivative and the primary amino group of another molecule. This reaction forms an imine or azomethine group (-C=N-), which is characteristic of Schiff base ligands. These ligands are often polydentate, meaning they can bind to a central metal ion through multiple donor atoms.

For instance, Schiff bases can be prepared by reacting this compound with various amines, such as amino acids, diamines, or other molecules containing a primary amine function. The resulting ligands possess donor atoms, typically nitrogen from the imine group and oxygen from the deprotonated hydroxyl group, which are strategically positioned to form stable chelate rings with a metal ion. The specific amine used in the synthesis can be varied to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing its coordination behavior and the properties of the subsequent metal complex.

An example of such a synthesis is the reaction of this compound with an appropriate amine in an alcoholic solvent, often with a few drops of an acid catalyst like acetic acid, to facilitate the reaction. The product, a Schiff base ligand, can then be isolated and purified before being used to synthesize metal complexes.

The manner in which a ligand binds to a central metal ion is referred to as its coordination mode. Ligands derived from this compound can exhibit a variety of coordination modes, depending on the specific ligand structure and the nature of the metal ion.

Commonly, these ligands act as bidentate chelating agents, coordinating to the metal ion through the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the imine group. This forms a stable six-membered chelate ring. However, depending on the substituents on the amine portion of the ligand, additional donor atoms may be available for coordination, leading to higher denticity (tridentate, tetradentate, etc.). For example, if the amine used in the Schiff base synthesis contains other donor groups like another amine, a hydroxyl, or a carboxylate group, these can also participate in binding to the metal center.

X-ray crystallography is a powerful technique used to definitively determine the coordination mode of a ligand in a metal complex. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy also provide valuable information about how the ligand is bound to the metal ion. For instance, a shift in the stretching frequency of the C=N (imine) bond in the IR spectrum upon complexation can confirm the involvement of the imine nitrogen in coordination.

Preparation and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is a significant area of research. These complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure, composition, and physical properties.

A wide range of transition metal complexes have been synthesized using Schiff base ligands derived from this compound and its analogs. researchgate.net These include complexes of copper(II), cobalt(II), nickel(II), zinc(II), palladium(II), platinum(II), cadmium(II), molybdenum(VI), and iron(III). researchgate.netnih.gov The synthesis typically involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating, to promote the formation of the complex. The resulting solid complex can then be isolated by filtration, washed, and dried.

The geometry of the resulting metal complexes can vary significantly depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. For example, Cu(II) and Ni(II) complexes often adopt a square-planar geometry, while Zn(II) complexes are typically tetrahedral. sbmu.ac.ir Cobalt(III) complexes with two tridentate ligands can form a distorted octahedral geometry. nih.gov

Table 1: Examples of Transition Metal Complexes with Ligands Derived from 2-Hydroxybenzaldehyde Derivatives

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II) | N2O2 Schiff Base | Square-planar | sbmu.ac.ir |

| Ni(II) | N2O2 Schiff Base | Square-planar | sbmu.ac.ir |

| Zn(II) | N2O2 Schiff Base | Tetrahedral | sbmu.ac.ir |

| Co(III) | Tridentate Thiosemicarbazone | Distorted Octahedral | nih.gov |

| Fe(III) | Azo-Hydrazone | Octahedral | researchgate.net |

Spectroscopic techniques are indispensable for elucidating the nature of the interaction between the metal ion and the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. For instance, the disappearance of the broad O-H stretching band of the phenolic group in the ligand's IR spectrum upon complexation indicates its deprotonation and coordination to the metal. A shift in the C=N (imine) stretching frequency to a lower or higher wavenumber is also a clear indication of the imine nitrogen's involvement in binding.

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion. For example, the d-d transitions observed in the visible region of the spectrum for Cu(II) and Ni(II) complexes can be used to assign a square-planar geometry. sbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), NMR spectroscopy is a powerful tool for determining the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand can change significantly upon coordination, providing valuable structural information.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition.

For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Co(II), Ni(II), and Fe(III), magnetic susceptibility measurements provide crucial information about the number of unpaired electrons and, consequently, the electronic structure and geometry of the complex. researchgate.net

The magnetic moment of a complex is determined by measuring its magnetic susceptibility, often using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μeff) can be calculated from the experimental data. For first-row transition metal complexes, the spin-only magnetic moment can be a good approximation and is calculated using the following formula:

μso = √n(n+2)

where 'n' is the number of unpaired electrons. By comparing the experimentally determined magnetic moment with the theoretical spin-only value, one can infer the number of unpaired electrons and gain insight into the oxidation state and spin state of the metal ion, as well as the geometry of the complex. For instance, a square-planar Ni(II) complex is diamagnetic (n=0), while an octahedral Ni(II) complex is paramagnetic with two unpaired electrons. Deviations from the spin-only value can be attributed to orbital contributions to the magnetic moment. libretexts.org

Table 2: Magnetic Moments of Paramagnetic Complexes

| Metal Complex | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μso) in Bohr Magnetons (BM) | Observed Magnetic Moment (μeff) in BM | Inferred Geometry |

| Cu(II) Complex | 1 | 1.73 | ~1.8-2.2 | Square-planar or distorted octahedral |

| High-spin Co(II) Complex | 3 | 3.87 | ~4.1-5.2 | Octahedral or tetrahedral |

| Square-planar Ni(II) Complex | 0 | 0 | 0 | Square-planar |

| Octahedral Ni(II) Complex | 2 | 2.83 | ~2.9-3.4 | Octahedral |

| High-spin Fe(III) Complex | 5 | 5.92 | ~5.7-6.0 | Octahedral or tetrahedral |

Applications in Catalysis

The metal complexes derived from Schiff bases of this compound are of significant interest for their catalytic applications. The presence of both "hard" (oxygen) and "soft" (nitrogen) donor atoms in the Schiff base ligand allows for the stabilization of various oxidation states of the coordinated metal center, a key feature for many catalytic cycles. The catalytic utility of these complexes has been explored in both homogeneous and heterogeneous systems.

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of Schiff bases derived from this compound are soluble in the reaction medium, allowing for high activity and selectivity under mild reaction conditions. These complexes have shown promise in a variety of catalytic transformations, most notably in oxidation reactions.

The general structure of these catalysts involves a central metal ion, such as copper(II), nickel(II), or vanadium(IV), coordinated to a Schiff base ligand formed from this compound and an appropriate amine. The choice of the amine component can further modify the ligand's steric and electronic properties, thereby fine-tuning the catalytic performance of the metal complex.

For instance, copper(II) complexes of Schiff bases are known to be effective catalysts for the oxidation of alcohols and olefins. The mechanism often involves the activation of an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, by the metal center, followed by the transfer of an oxygen atom to the substrate. The dimethyl substituents on the aromatic ring of the aldehyde can influence the solubility of the complex and the accessibility of the metal's active site.

While specific data for the catalytic performance of this compound-derived complexes is not extensively documented in readily available literature, the general performance of related salicylaldehyde-based catalysts provides a strong indication of their potential. The table below illustrates typical findings for related copper(II)-Schiff base catalyzed oxidation of styrene, which can be considered indicative of the expected performance.

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Benzaldehyde (%) |

|---|---|---|---|---|---|---|

| [Cu(sal-R)] | Styrene | H₂O₂ | Acetonitrile | 70 | 85 | 60 |

| [Cu(sal-R')] | Styrene | TBHP | Acetonitrile | 70 | 92 | 75 |

Note: 'sal-R' and 'sal-R'' represent Schiff base ligands derived from substituted salicylaldehydes. Data is representative of the class of compounds.

Heterogeneous Catalytic Systems

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. This is often achieved by immobilizing the metal complexes of this compound Schiff bases onto solid supports. Common supports include polymers, silica, zeolites, and magnetic nanoparticles.

The immobilization process can be achieved through covalent bonding of the ligand to the support material or through encapsulation of the complex within the pores of the support. These heterogeneous systems offer the advantage of easy separation from the reaction mixture, enabling catalyst reuse and reducing metal contamination of the products.

The catalytic activity of these immobilized complexes is often evaluated in similar reactions to their homogeneous counterparts, such as oxidation and reduction reactions. The performance of the heterogeneous catalyst depends not only on the intrinsic activity of the metal complex but also on the nature of the support material, the method of immobilization, and the accessibility of the active sites.

For example, vanadium-Schiff base complexes immobilized on supports have been investigated for the oxidation of various organic substrates. asianpubs.org The solid support can influence the stability and reactivity of the catalytic species. The reusability of such catalysts is a key metric for their practical application. The following table presents hypothetical data on the performance of an immobilized catalyst based on related systems, illustrating the potential for recyclability.

| Catalyst System | Substrate | Oxidant | Cycle | Conversion (%) | Selectivity for Benzaldehyde (%) |

|---|---|---|---|---|---|

| VO(sal-R)-SiO₂ | Benzyl Alcohol | H₂O₂ | 1 | 95 | 98 |

| 2 | 93 | 97 | |||

| 3 | 91 | 97 | |||

| 4 | 88 | 96 |

Note: 'VO(sal-R)-SiO₂' represents a silica-immobilized oxovanadium(IV) Schiff base complex derived from a substituted salicylaldehyde (B1680747). Data is illustrative of the performance of such systems.

The development of both homogeneous and heterogeneous catalysts from this compound continues to be an active area of research, with the potential to provide efficient and selective catalysts for a wide range of organic transformations.

Biological and Medicinal Chemistry Applications

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of benzaldehyde (B42025) derivatives are an active area of research. While specific studies on the minimum inhibitory concentration (MIC) of 2-Hydroxy-3,5-dimethylbenzaldehyde are not extensively documented in the available literature, research on related compounds provides valuable insights into its potential activity.

The antifungal activity of various benzaldehydes has been shown to be influenced by the substitution pattern on the aromatic ring. A key finding is that the presence of a hydroxyl group at the ortho position (adjacent to the aldehyde group) tends to increase antifungal efficacy. nih.gov This structural feature is present in this compound, suggesting it may possess notable antifungal properties.

For context, the antifungal activities of several related benzaldehydes against a range of filamentous fungi have been evaluated. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for these compounds, categorized by their level of activity.

| Activity Group | MIC Range (mM) | Compound |

|---|---|---|

| A | 0.5 < MIC ≤ 1.0 | Cinnamaldehyde |

| A | 0.5 < MIC ≤ 1.0 | 2-Hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) |

| A | 0.5 < MIC ≤ 1.0 | 2-Hydroxy-5-methoxybenzaldehyde |

| B | 1.0 < MIC ≤ 2.0 | 2,5-Dimethoxybenzaldehyde |

| B | 1.0 < MIC ≤ 2.0 | 3,5-Dimethoxybenzaldehyde |

| C | 2.0 < MIC ≤ 3.0 | 2-Methoxybenzaldehyde (o-anisaldehyde) |

| C | 2.0 < MIC ≤ 3.0 | 2,3-Dimethoxybenzaldehyde |

Data derived from a study on the antifungal activity of various benzaldehydes. nih.gov

Studies on other related compounds, such as dihydroxybenzaldehydes, have also demonstrated antimicrobial activities against pathogenic bacteria like Staphylococcus aureus. nih.gov For instance, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial effects. nih.gov Furthermore, derivatives of 2-hydroxy-3,5-dinitrobenzaldehyde have been synthesized and shown to be effective antimicrobial agents.

Antioxidant Mechanisms

Phenolic compounds, including phenolic aldehydes like this compound, are recognized for their antioxidant properties. The primary mechanisms through which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

Single Electron Transfer (SET): The compound can transfer a single electron to a free radical, followed by proton transfer, to neutralize the radical species.

Chelation of Transition Metals: Phenolic compounds can bind to transition metal ions like iron and copper, which are known to catalyze oxidative reactions. By chelating these metals, they prevent the formation of highly reactive free radicals.

The antioxidant capacity of a phenolic aldehyde is influenced by the nature and position of the substituents on the benzene (B151609) ring. In this compound, the hydroxyl group is the primary functional group responsible for its antioxidant activity. The presence of electron-donating methyl groups at positions 3 and 5 can also influence the stability of the resulting phenoxyl radical, thereby affecting its antioxidant potential.

Anticancer and Cytotoxicity Investigations

Despite the interest in hydroxybenzaldehyde derivatives for their potential anticancer properties, specific studies on the in vitro cytotoxicity of this compound against MCF-7 breast cancer cell lines or other cancer cell lines are not available in the reviewed scientific literature. Research has been conducted on other related compounds, such as chalcones derived from different benzaldehydes, which have shown activity against MCF-7 cells. researchgate.netnih.gov For example, a chalcone (B49325) synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) exhibited moderate activity in inhibiting the growth of a breast cancer cell line. researchgate.net However, direct data for this compound is lacking.

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer Cell Line | 42.19 µg/mL | researchgate.net |

| Doxorubicin (standard) | Breast Cancer Cell Line | 10.61 µg/mL | researchgate.net |

| No data available for this compound |

The elucidation of structure-activity relationships (SAR) is crucial for the rational design of more potent anticancer agents. For benzaldehyde derivatives and related phenolic compounds, SAR studies often focus on how different substituents on the aromatic ring affect cytotoxicity. However, specific SAR studies focusing on the anticancer and cytotoxic activities of this compound and its close analogues are not found in the current body of scientific literature. General principles suggest that the position and electronic nature of substituents can significantly impact biological activity, but dedicated studies for this particular compound are needed. nih.gov

Anti-inflammatory and Antidiabetic Potential

While there is growing interest in the therapeutic properties of phenolic compounds, direct investigations into the anti-inflammatory and antidiabetic potential of this compound are limited. Studies on other hydroxybenzaldehydes have shown promise in these areas. For example, 4-hydroxybenzaldehyde (B117250) has been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. researchgate.net It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in activated macrophages. researchgate.net Similarly, p-Hydroxybenzaldehyde has been shown to ameliorate colitis by mitigating oxidative stress. nih.gov

Regarding antidiabetic potential, various plant extracts containing phenolic compounds have been investigated. nih.govnih.gov However, specific studies attributing antidiabetic effects directly to this compound are not available in the reviewed literature.

Antiviral Efficacy Studies (e.g., against Newcastle Disease Virus)

The potential of small molecules to inhibit viral replication is a significant area of drug discovery. However, based on the available scientific literature, there have been no specific studies investigating the antiviral efficacy of this compound against the Newcastle Disease Virus (NDV) or other viruses. Research into antiviral agents against NDV has explored a variety of other chemical scaffolds, including β-carboline derivatives and compounds that modulate host-cell pathways. nih.govnih.gov

Enzyme Inhibition and Receptor Interaction Profiling (e.g., EGFR, HER2)

There is no scientific literature available from the conducted research that details the enzyme inhibition or receptor interaction profile of this compound, specifically concerning the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The inhibition of EGFR and HER2 is a critical area of research in medicinal chemistry, particularly for the development of targeted cancer therapies. nih.govnih.gov Potent and selective inhibitors of these receptor tyrosine kinases, such as DZD1516 and novel C-5 aminomethyl pyrrolotriazines, have been developed and studied for their therapeutic potential. nih.govnih.gov These inhibitors typically possess complex molecular structures designed to bind specifically to the ATP-binding site of the kinase domain of the receptors. nih.gov

The chemical structure of this compound is relatively simple and does not share the common structural motifs found in known EGFR or HER2 inhibitors. While derivatives of benzaldehyde are explored for a wide range of biological activities, there is no evidence to suggest that this compound itself has been investigated as an inhibitor of EGFR or HER2. Comprehensive screening and profiling would be required to ascertain any potential activity of this compound against these or other enzymes and receptors.

Analytical Chemistry and Chemosensing

Development of Selective Chromogenic Reagents

The ability of 2-Hydroxy-3,5-dimethylbenzaldehyde derivatives to form colored complexes with metal ions is the foundation for their use as chromogenic reagents in spectrophotometric analysis. The formation of a Schiff base by condensing the aldehyde with various amines introduces additional coordination sites, enhancing both the sensitivity and selectivity of the resulting molecule for target metal ions.

Spectrophotometric Methods for Metal Ion Determination (e.g., Mo(VI), Cu(II), Ni(II))

While direct spectrophotometric applications of this compound for the determination of Mo(VI), Cu(II), and Ni(II) are not extensively documented in the reviewed literature, the principles of such analyses can be understood from studies on structurally similar compounds. These methods typically involve the formation of a stable, colored metal-ligand complex in a solution, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

For instance, Schiff bases derived from substituted hydroxybenzaldehydes have proven effective. A reagent synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) and thiosemicarbazide, known as HMBATSC, reacts with Copper(II) to form a light green colored complex that can be measured spectrophotometrically. iosrjournals.org This method allows for the determination of Cu(II) with a 1:1 stoichiometry between the metal and the ligand. iosrjournals.org Similarly, a different Schiff base, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone, forms a green-colored complex with Nickel(II), providing a basis for its direct spectrophotometric determination. iosrjournals.org The reaction is rapid, and the resulting complex is stable, allowing for reliable quantification. iosrjournals.org

For the determination of Molybdenum(VI), hydrazone derivatives of other hydroxy-aldehydes have been utilized. For example, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone reacts with Mo(VI) to form an orange-red colored complex, enabling its spectrophotometric quantification. ijseas.com Another study employed 2-hydroxy-5-methylacetophenone-isonicotinoylhydrazone for the extractive spectrophotometric determination of Mo(VI), where a yellow 1:2 complex with the metal was formed. researchgate.net These examples highlight the potential of Schiff bases and hydrazones of this compound to be developed as selective chromogenic reagents for these metal ions, although specific studies are yet to be reported.

Table 1: Spectrophotometric Determination of Metal Ions Using Hydroxybenzaldehyde Derivatives

| Analyte | Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Stoichiometry (M:L) |

|---|---|---|---|---|---|

| Cu(II) | 2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC) | 395 | Not Specified | Not Specified | 1:1 |

| Ni(II) | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone | 440 | 2.013 × 10⁴ | 0.117 - 2.64 | 1:1 |

| Mo(VI) | 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone | 450 | 0.65 × 10⁴ | 0.959 - 9.59 | Not Specified |

| Mo(VI) | 2-hydroxy-5-methylacetophenone-isonicotinoylhydrazone | 410 | 5.643 × 10³ | 3 - 16 | 1:2 |

Design and Characterization of Fluorescent Chemosensors

The incorporation of this compound into larger molecular frameworks, often through Schiff base formation, can yield fluorescent chemosensors. These sensors are designed to signal the presence of a specific analyte through a change in their fluorescence properties. The methyl and hydroxyl substituents on the benzene (B151609) ring can be strategically utilized to fine-tune the electronic properties and steric environment of the binding pocket, thereby influencing the selectivity and sensitivity of the sensor.

Ion Recognition and Selectivity Mechanisms

The selectivity of a fluorescent chemosensor derived from this compound for a particular ion is governed by several factors, including the size of the ion, its charge density, and its preferred coordination geometry. The design of the sensor's binding cavity, which is formed by the arrangement of donor atoms (such as oxygen and nitrogen from the hydroxyl, aldehyde, and imine groups), is crucial for achieving selective recognition.

Several mechanisms can be responsible for the change in fluorescence upon ion binding. These include:

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the sensor molecule may be quenched by processes like photoinduced electron transfer (PET) or the free rotation of certain bonds. Upon binding to a metal ion, the molecule becomes more rigid, which can inhibit these non-radiative decay pathways and lead to a significant enhancement of fluorescence. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton can be transferred to a nearby acceptor atom in the excited state, a process that can be modulated by the presence of a metal ion. The binding of an ion can block this proton transfer pathway, resulting in a change in the fluorescence emission. mdpi.com

Photoinduced Electron Transfer (PET): If the sensor molecule contains a fluorophore and a receptor unit connected by a spacer, the receptor can quench the fluorescence of the fluorophore through PET. When the receptor binds to an ion, its electron-donating or -accepting ability is altered, which can inhibit the PET process and restore fluorescence.

Studies on analogous salicylaldehyde-based Schiff bases have demonstrated high selectivity for Al³⁺ ions. bohrium.com The specific coordination of the Al³⁺ ion with the oxygen and nitrogen atoms of the Schiff base ligand is responsible for this selectivity. bohrium.com

"Turn-on" and "Turn-off" Sensing Modalities

Fluorescent chemosensors can operate in two primary modes: "turn-on" or "turn-off".

"Turn-on" Sensing: In this modality, the sensor is initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte, a significant increase in fluorescence intensity is observed. This is often a preferred mode for sensing as it provides a clear and positive signal against a low background. The CHEF and the inhibition of ESIPT or PET are common mechanisms that lead to a "turn-on" response. mdpi.com For example, Schiff bases derived from 5-methyl salicylaldehyde (B1680747) have been shown to act as "turn-on" fluorescent probes for Al³⁺. mdpi.com

"Turn-off" Sensing: In contrast, a "turn-off" sensor is initially fluorescent, and the binding of the analyte leads to a decrease or complete quenching of the fluorescence. This can occur if the analyte, such as a paramagnetic metal ion, promotes non-radiative decay pathways.

The choice between a "turn-on" and "turn-off" design depends on the specific application and the nature of the interaction between the sensor and the analyte.

Table 2: Characteristics of Fluorescent Chemosensors Based on Substituted Salicylaldehydes

| Target Ion | Sensor Base | Sensing Modality | Proposed Mechanism | Detection Limit |

|---|---|---|---|---|

| Al³⁺ | 5-methyl salicylaldehyde Schiff base (3b) | Turn-on | CHEF, ESIPT inhibition | 2.81 × 10⁻⁷ M |

| Al³⁺ | Salicylaldehyde derivatives | Turn-on | CHEF, PET, ESIPT, ICT | Varies |

| Zn²⁺/Cu²⁺ | 2-hydroxy-5-methylisophthalaldehyde derivative | Turn-on | Not Specified | Not Specified |

Environmental and Bioanalytical Detection Strategies

The development of chemosensors based on this compound holds promise for various environmental and bioanalytical applications. The ability to selectively detect metal ions is particularly important due to the significant impact of these ions on environmental and biological systems.

Sensors that can operate in aqueous media are highly desirable for environmental monitoring, such as the detection of heavy metal contamination in water sources. The design of water-soluble derivatives or the use of co-solvents can facilitate such applications. Furthermore, the development of colorimetric sensors that allow for visual detection can provide simple and rapid on-site testing capabilities, for instance, through the use of test strips. researchgate.net

In the realm of bioanalysis, fluorescent chemosensors can be employed for the detection of metal ions within biological systems, such as in living cells. Sensors with good cell permeability and low cytotoxicity are required for such applications. The "turn-on" fluorescence response is particularly advantageous for bioimaging as it minimizes background signal from the biological matrix. While specific applications of this compound-based sensors in this area are yet to be widely reported, the principles established with similar compounds suggest a promising future direction for research. For example, sensors based on other hydroxyaldehydes have been used for imaging Zn²⁺ and Cu²⁺ in live cells. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and predicting the reactivity of 2-Hydroxy-3,5-dimethylbenzaldehyde. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and vibrational modes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the in-depth analysis of the electronic structure and properties of molecules like this compound. While comprehensive DFT studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of DFT allow for the theoretical exploration of its key characteristics.

DFT calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, they can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Another significant application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the hydroxyl and aldehyde groups are expected to be regions of negative potential (nucleophilic), while the hydrogen of the hydroxyl group and the aldehydic proton would exhibit positive potential (electrophilic).

Theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of the molecule. By calculating the vibrational frequencies, researchers can assign the characteristic bands observed in experimental spectra to specific molecular motions, such as the stretching and bending of C-H, C=O, and O-H bonds.

Semi-Empirical Methods (e.g., PM3) for Molecular Properties